(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone
Overview
Description
Scientific Research Applications
Cytotoxicity Testing
Compounds related to (5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone have been synthesized and tested for their cytotoxicity against various human cancer cell lines. Notably, some compounds showed promising inhibitory abilities on Hep-G2 cells, indicating potential applications in cancer research and treatment (Nguyễn Tiến Công et al., 2020).
Antioxidant Properties
Bromophenols, which share structural similarities with the given compound, have been synthesized and shown to possess effective antioxidant power. These compounds were evaluated using various in vitro assays and compared to synthetic standard antioxidants, showcasing their potential as natural antioxidants for preventing oxidative deterioration in food and other applications (H. T. Balaydın et al., 2010).
Antimicrobial and Antiviral Activities
Substituted benzimidazoles and related compounds have been synthesized and assessed for their antimicrobial and antiviral potential. Although the specific compound of interest was not directly evaluated, related studies indicate that structurally similar compounds have shown selective activity against certain microbial strains and viruses, suggesting potential applications in the development of new antimicrobial and antiviral agents (D. Sharma et al., 2009).
Ionic Liquid-Based Polymers
The synthesis and characterization of ionic liquid monomers and their incorporation into polymers through the reversible addition fragmentation chain transfer (RAFT) process have been explored. While the specific compound mentioned was not investigated, this research demonstrates the broad potential of utilizing similar structural motifs in the development of novel materials with unique properties, such as ionic responsiveness and thermal stability (K. Vijayakrishna et al., 2008).
properties
IUPAC Name |
(5-bromofuran-2-yl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-11-3-2-4-12(9-11)10-22-16-18-7-8-19(16)15(20)13-5-6-14(17)21-13/h2-6,9H,7-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGXAIFIZCHPCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.